4-Nitro-3-trifluoromethanesulfonyloxytoluene
Overview
Description
4-Nitro-3-trifluoromethanesulfonyloxytoluene is a versatile chemical compound known for its complex structure and diverse applications. It contains 24 atoms, including hydrogen, carbon, nitrogen, oxygen, sulfur, and fluorine . This compound is used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-trifluoromethanesulfonyloxytoluene typically involves nitration and sulfonation reactions. One common method is the nitration of toluene using titanium (IV) nitrate, followed by sulfonation to introduce the trifluoromethanesulfonyl group . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale nitration and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-trifluoromethanesulfonyloxytoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitrobenzoic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, forming compounds like toluidine.
Substitution: Nucleophilic aromatic substitution reactions can replace the nitro group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and chromic acid.
Reduction: Reducing agents like hydrogen gas and palladium catalysts are often used.
Substitution: Strong nucleophiles and basic conditions are required for substitution reactions.
Major Products:
Oxidation: Nitrobenzoic acid derivatives.
Reduction: Toluidine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-Nitro-3-trifluoromethanesulfonyloxytoluene is widely used in scientific research due to its unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 4-Nitro-3-trifluoromethanesulfonyloxytoluene involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, forming intermediates like the Meisenheimer complex . These intermediates can further react to produce various products, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
4-Nitro-3-(trifluoromethyl)aniline: Similar in structure but contains an amino group instead of a sulfonyloxy group.
4-Nitro-3-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a sulfonyloxy group.
Properties
IUPAC Name |
(5-methyl-2-nitrophenyl) trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO5S/c1-5-2-3-6(12(13)14)7(4-5)17-18(15,16)8(9,10)11/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWJTPYMTHMXAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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